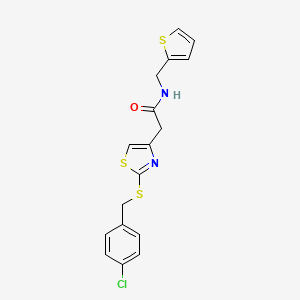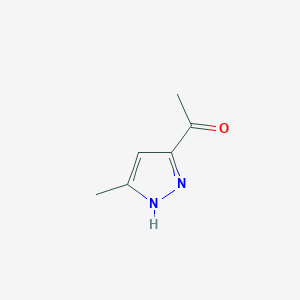![molecular formula C6H9ClF3N B2670313 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride CAS No. 1955505-59-5](/img/structure/B2670313.png)
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane system. This compound is characterized by the presence of a trifluoromethyl group and an azabicyclo moiety, which contribute to its unique chemical properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable compound in various scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common method involves the [2 + 2] cycloaddition of 1,5-dienes using photochemical reactions. This method utilizes a mercury lamp to facilitate the cycloaddition, although it requires specialized equipment and glassware, making it challenging to scale up .
Industrial Production Methods
For industrial production, the synthesis may be optimized to use more scalable and cost-effective methods. This could involve the use of alternative photochemical sources or catalytic systems to achieve the desired cycloaddition. Additionally, purification techniques such as preparative high-performance liquid chromatography (HPLC) are employed to isolate and purify the final product .
化学反应分析
Types of Reactions
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used .
科学研究应用
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of bioactive compounds.
Biology: It is used in the study of biological pathways and mechanisms, often as a probe or ligand in biochemical assays.
作用机制
The mechanism of action of 1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with hydrophobic pockets in proteins and enzymes. The azabicyclo moiety provides rigidity and conformational constraint, which can improve binding affinity and selectivity for target molecules .
相似化合物的比较
Similar Compounds
4-(Di-/Trifluoromethyl)-2-heterabicyclo[2.1.1]hexanes: These compounds are similar in structure but contain additional heteroatoms, which can alter their chemical properties and biological activities.
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic structure but have different ring sizes and substitution patterns, leading to different physicochemical properties.
Uniqueness
1-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is unique due to its specific combination of a trifluoromethyl group and an azabicyclo moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable scaffold for drug discovery and other applications .
属性
IUPAC Name |
1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-4(2-5)3-10-5;/h4,10H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALCYHNZIMOKLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955505-59-5 |
Source


|
| Record name | 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
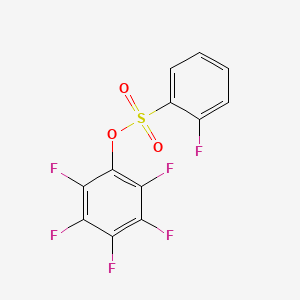
![N-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethyl}prop-2-enamide](/img/structure/B2670233.png)
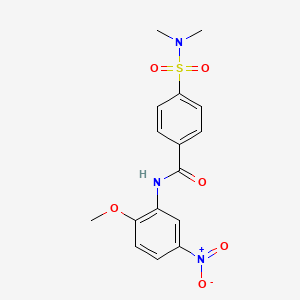
![(E)-N-[(2R,3S)-2-(1-Methylpyrazol-4-yl)oxan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2670237.png)
![3-(4-bromophenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2670238.png)
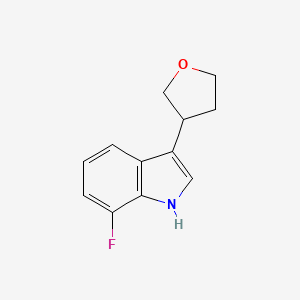
![2-{[1-(cyclohex-3-ene-1-carbonyl)piperidin-3-yl]oxy}-6-methoxypyrazine](/img/structure/B2670242.png)
![3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)-N-[(oxolan-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B2670243.png)
![(E)-ethyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2670244.png)
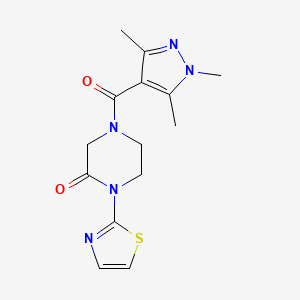
![(2E)-3-(FURAN-2-YL)-N-{[7-(3-METHYL-1,2,4-OXADIAZOL-5-YL)-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL]METHYL}PROP-2-ENAMIDE](/img/structure/B2670248.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2670249.png)
